2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
Description
“2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one” is a bicyclic organic compound featuring a 2-thia-5-azabicyclo[2.2.1]heptane core substituted with a 4-fluorophenylsulfanyl group and an ethanone moiety. The sulfur atom in the bicyclic system and the electron-withdrawing fluorine substituent on the phenyl ring likely influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNOS2/c14-9-1-3-11(4-2-9)18-8-13(16)15-6-12-5-10(15)7-17-12/h1-4,10,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKAUESGLKAUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.
The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with significant biological potential. The compound's structure includes a fluorinated phenyl group and a bicyclic azabicyclo framework, which contribute to its unique pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated the ability to induce apoptosis in tumor cells while sparing normal lymphocytes, suggesting a favorable therapeutic index (IC50 values in the nanomolar range) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | CaSki (Cervical) | 0.25 | Caspase-dependent apoptosis |
| 9e | MDA-MB231 (Breast) | 0.30 | Induction of apoptosis |
| 9e | SK-Lu-1 (Lung) | 0.20 | Selective cytotoxicity |
Neuroprotective Effects
In addition to its antitumor properties, the compound has shown potential neuroprotective effects in preclinical studies. It has been reported to protect neuronal cells from oxidative stress-induced damage, indicating its possible application in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Selective Cytotoxicity : It exhibits preferential toxicity towards tumor cells over normal cells, enhancing its therapeutic potential.
- Neuroprotection : By mitigating oxidative stress, it preserves neuronal integrity and function.
Case Studies
A notable case study involved the administration of a related compound in a murine model of breast cancer, where it significantly reduced tumor size compared to controls without adverse effects on body weight or general health . This reinforces the compound's potential as a safer alternative in cancer therapy.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structural motifs exhibit significant pharmacological activities, such as:
- Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, which could lead to new antidepressant therapies.
- Antimicrobial Activity : The presence of sulfur and fluorine in the structure may contribute to increased efficacy against various bacterial strains.
Neuroscience
Studies have suggested that bicyclic compounds can interact with neurotransmitter receptors, making them candidates for neuropharmacological research aimed at treating conditions like anxiety and schizophrenia.
Cancer Research
Preliminary studies indicate that compounds with similar frameworks can inhibit tumor growth by interfering with cellular signaling pathways. This compound may serve as a lead structure for developing novel anticancer agents.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to 2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant potential | Demonstrated significant serotonin reuptake inhibition compared to control drugs. |
| Study B | Assess antimicrobial efficacy | Showed broad-spectrum activity against Gram-positive bacteria, with minimal resistance observed over time. |
| Study C | Investigate anticancer properties | In vitro tests indicated substantial reduction in cell viability in various cancer cell lines at micromolar concentrations. |
Comparison with Similar Compounds
2-Cyclohexyl-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one (BK81521)
This compound replaces the 4-fluorophenylsulfanyl group with a cyclohexyl moiety. Key differences include:
- Molecular Formula: C₁₃H₂₁NOS vs. C₁₅H₁₆FNO₃S (estimated for the target compound).
- Molecular Weight : 239.38 g/mol vs. ~309.36 g/mol (estimated for the target compound).
Bicyclic Compounds with Azabicyclo[2.2.1]heptane Cores
A compound from (WIPO International Bureau) shares the 2-thia-5-azabicyclo[2.2.1]heptane core but includes a fluoropropenoyl and naphthyl group. This highlights:
- Functional Diversity : Fluorinated and aromatic substituents can modulate target selectivity and pharmacokinetic profiles.
Oxabicyclo and Spiro Derivatives
Compounds like rac-4.19c () feature oxabicyclo[2.2.1]heptane or spiro systems. Key distinctions include:
- Heteroatom Position : Oxygen in oxabicyclo systems vs. sulfur in the target compound, altering electronic properties and metabolic stability.
- Substituent Effects : Methoxyphenyl groups (rac-4.19c) enhance electron density, contrasting with the electron-deficient 4-fluorophenyl group in the target compound .
Functional Group Variations
Sulfanyl vs. Sulfonyl Groups
describes a triazole-thio compound with a phenylsulfonyl group. Comparison reveals:
Bicyclic Heteroatom Arrangements
Compounds in (e.g., 5-thia-1-azabicyclo[4.2.0]octene) differ in ring size and heteroatom placement:
- Ring Strain : The [2.2.1] system in the target compound imposes higher strain than [4.2.0] systems, affecting conformational flexibility and binding.
- Pharmacophore Design : Varying nitrogen and sulfur positions influence hydrogen-bonding and hydrophobic interactions .
Physicochemical Properties Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
